

Replicating Key Experiments on NF110's Function in circRNA Regulation: A Comparative Guide

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This guide provides a comparative overview of key experiments demonstrating the function of the RNA-binding protein **NF110** in circular RNA (circRNA) regulation. It is designed to assist researchers in replicating these pivotal studies and objectively evaluating the role of **NF110** in comparison to other regulatory proteins. Detailed experimental protocols, quantitative data summaries, and pathway visualizations are presented to facilitate experimental design and data interpretation.

Quantitative Data Summary

The following tables summarize the key quantitative findings from seminal studies on **NF110** and its isoform NF90 in circRNA biogenesis and interaction. These tables provide a clear comparison of the effects of **NF110** manipulation on circRNA expression and its association with circRNAs, alongside data for alternative circRNA-regulating proteins.

Table 1: Effect of RNA-Binding Protein Knockdown on circRNA Expression

Target Protein	circRNA Target	Cell Line	Fold Change in circRNA Expression (siRNA Knockdown vs. Control)	Reference
NF90/NF110	circPOLR2A	HeLa	~2.5-fold decrease	Li et al., 2017
NF90/NF110	Endogenous circRNAs (Global)	HeLa	General decrease observed in RNA-seq	Li et al., 2017
QKI	Reporter circRNA	HEK293T	Significant decrease	Conn et al., 2015
MBNL1	circMBL	HeLa	Decrease	Ashwal-Fluss et al., 2014
ADAR1 (p150)	Endogenous circRNAs (Global)	HeLa	General increase observed in RNA-seq	Ivanov et al., 2015
DHX9	Endogenous circRNAs (Global)	HeLa	General increase observed in RNA-seq	Aktaş et al., 2017

Table 2: RNA Immunoprecipitation (RIP) Enrichment of circRNAs

Antibody	circRNA Target	Cell Line	Enrichment (Fold over IgG control)	Reference
Anti-NF90/NF110	circPOLR2A	HeLa	~15-fold enrichment	Li et al., 2017
Anti-NF90/NF110	Mature circRNAs (Global)	Cytoplasmic fraction, HeLa	Significant enrichment	Li et al., 2017
Anti-QKI	circRNAs with QKI binding motifs	HEK293T	Enriched	Conn et al., 2015
Anti-MBNL1	circMBL	Fly heads	Enriched	Ashwal-Fluss et al., 2014

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the function of **NF110** in circRNA regulation.

siRNA-Mediated Knockdown of NF90/NF110 and circRNA Quantification

This protocol describes the process of reducing NF90/**NF110** expression using small interfering RNAs (siRNAs) and subsequently quantifying the impact on circRNA levels.

Materials:

- HeLa cells
- Opti-MEM I Reduced Serum Medium
- Lipofectamine RNAiMAX Transfection Reagent
- siRNAs targeting NF90/**NF110** (and non-targeting control)
- TRIzol reagent

- RNase R
- Reverse transcription kit
- qPCR master mix
- Divergent primers specific for the circRNA of interest

Protocol:

- Cell Culture and Transfection:
 - Plate HeLa cells in 6-well plates and grow to 70-80% confluency.
 - For each well, dilute siRNAs (50 pmol) in 250 μ L of Opti-MEM.
 - In a separate tube, dilute 5 μ L of Lipofectamine RNAiMAX in 250 μ L of Opti-MEM and incubate for 5 minutes at room temperature.
 - Combine the diluted siRNAs and Lipofectamine RNAiMAX, mix gently, and incubate for 20 minutes at room temperature.
 - Add the siRNA-lipid complex to the cells.
 - Incubate cells for 48-72 hours at 37°C.
- RNA Isolation and RNase R Treatment:
 - Harvest cells and isolate total RNA using TRIzol reagent according to the manufacturer's instructions.
 - Treat 2 μ g of total RNA with 1 unit of RNase R at 37°C for 15 minutes to digest linear RNAs. Inactivate RNase R at 70°C for 10 minutes.
- Reverse Transcription and Quantitative PCR (qRT-PCR):
 - Perform reverse transcription on the RNase R-treated RNA to synthesize cDNA.

- Set up qRT-PCR reactions using a suitable master mix and divergent primers flanking the back-splice junction of the target circRNA.
- Use a housekeeping gene (e.g., GAPDH, amplified with convergent primers from untreated RNA) for normalization.
- Calculate the relative expression of the circRNA using the $\Delta\Delta C_t$ method.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

RNA Immunoprecipitation (RIP) of NF90/NF110

This protocol details the immunoprecipitation of NF90/NF110 to identify associated circRNAs. [\[5\]](#)[\[6\]](#)

Materials:

- HeLa cells
- Antibody specific to NF90/NF110
- Normal rabbit IgG (as a negative control)
- Protein A/G magnetic beads
- RIP buffer (containing protease and RNase inhibitors)
- Proteinase K
- TRIzol reagent

Protocol:

- Cell Lysis and Lysate Preparation:
 - Harvest approximately 1×10^7 HeLa cells and wash with ice-cold PBS.
 - Lyse cells in RIP buffer on ice.
 - Centrifuge to pellet cell debris and collect the supernatant containing the protein-RNA complexes.

- Immunoprecipitation:
 - Pre-clear the lysate by incubating with protein A/G magnetic beads.
 - Incubate the pre-cleared lysate with the anti-NF90/**NF110** antibody or IgG control overnight at 4°C with gentle rotation.
 - Add protein A/G magnetic beads to capture the antibody-protein-RNA complexes.
 - Wash the beads extensively with RIP buffer to remove non-specific binding.
- RNA Elution and Purification:
 - Elute the complexes from the beads and digest the protein with Proteinase K.
 - Isolate the co-immunoprecipitated RNA using TRIzol reagent.
- Analysis:
 - Perform reverse transcription and qRT-PCR using divergent primers to quantify the enrichment of specific circRNAs in the NF90/**NF110** RIP sample compared to the IgG control.

Luciferase Reporter Assay for circRNA Regulation

This assay is used to determine the effect of NF90/**NF110** on the expression of a circRNA from a reporter construct.^{[7][8][9][10]}

Materials:

- HEK293T cells
- Luciferase reporter plasmid containing a circRNA expression cassette upstream of a luciferase gene.
- Expression plasmid for NF90/**NF110** (or an empty vector control).
- Renilla luciferase plasmid (for normalization).

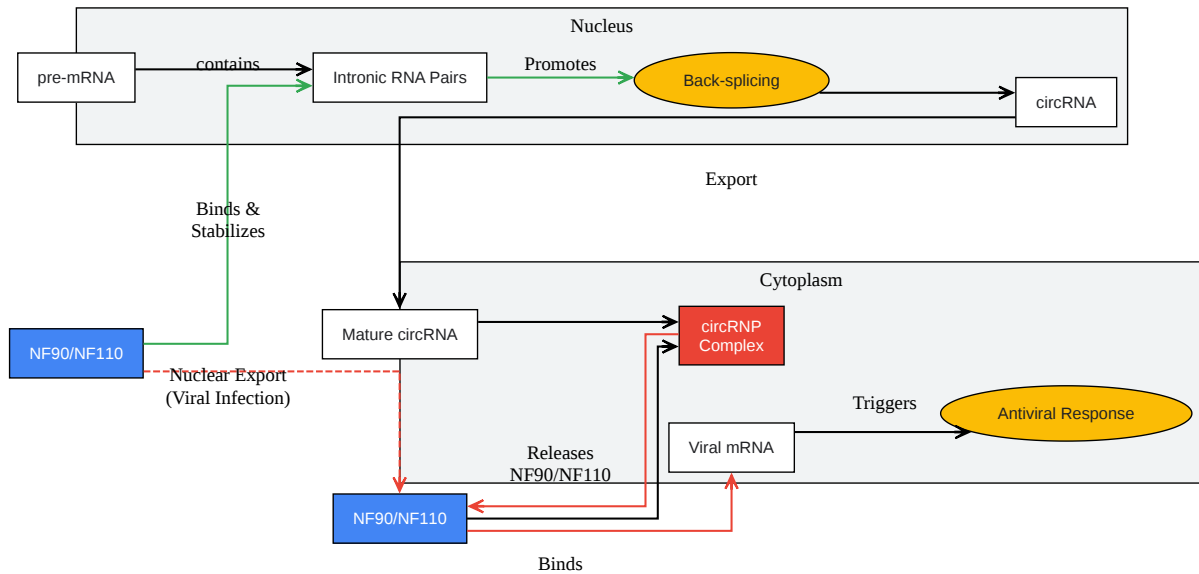
- Lipofectamine 3000 Transfection Reagent.
- Dual-Luciferase Reporter Assay System.

Protocol:

- Co-transfection:
 - Plate HEK293T cells in a 24-well plate.
 - Co-transfect the cells with the circRNA luciferase reporter plasmid, the NF90/**NF110** expression plasmid (or empty vector), and the Renilla luciferase plasmid using Lipofectamine 3000.
- Cell Lysis and Luciferase Activity Measurement:
 - After 48 hours of transfection, lyse the cells using the passive lysis buffer provided with the assay kit.
 - Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's protocol.
- Data Analysis:
 - Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.
 - Compare the normalized luciferase activity in cells overexpressing NF90/**NF110** to the empty vector control to determine the effect on circRNA-driven reporter expression.

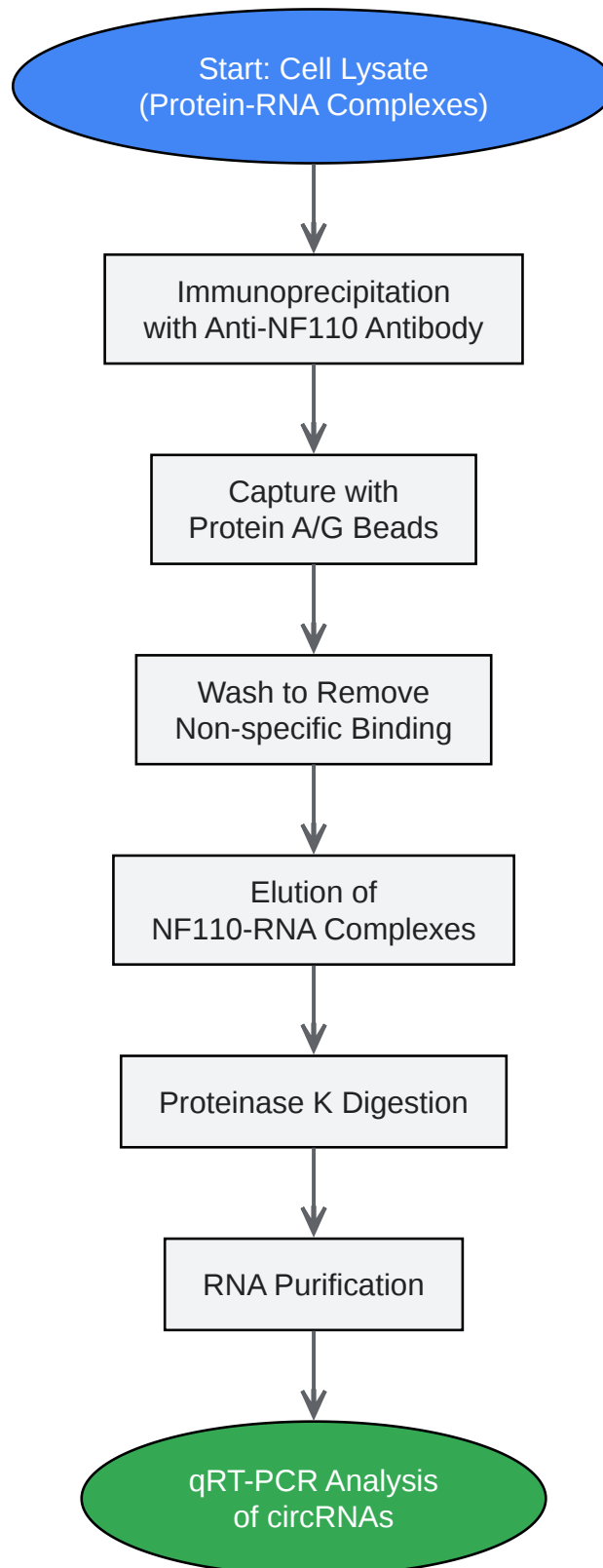
Visualizations

The following diagrams illustrate the key pathways and experimental workflows described in this guide.



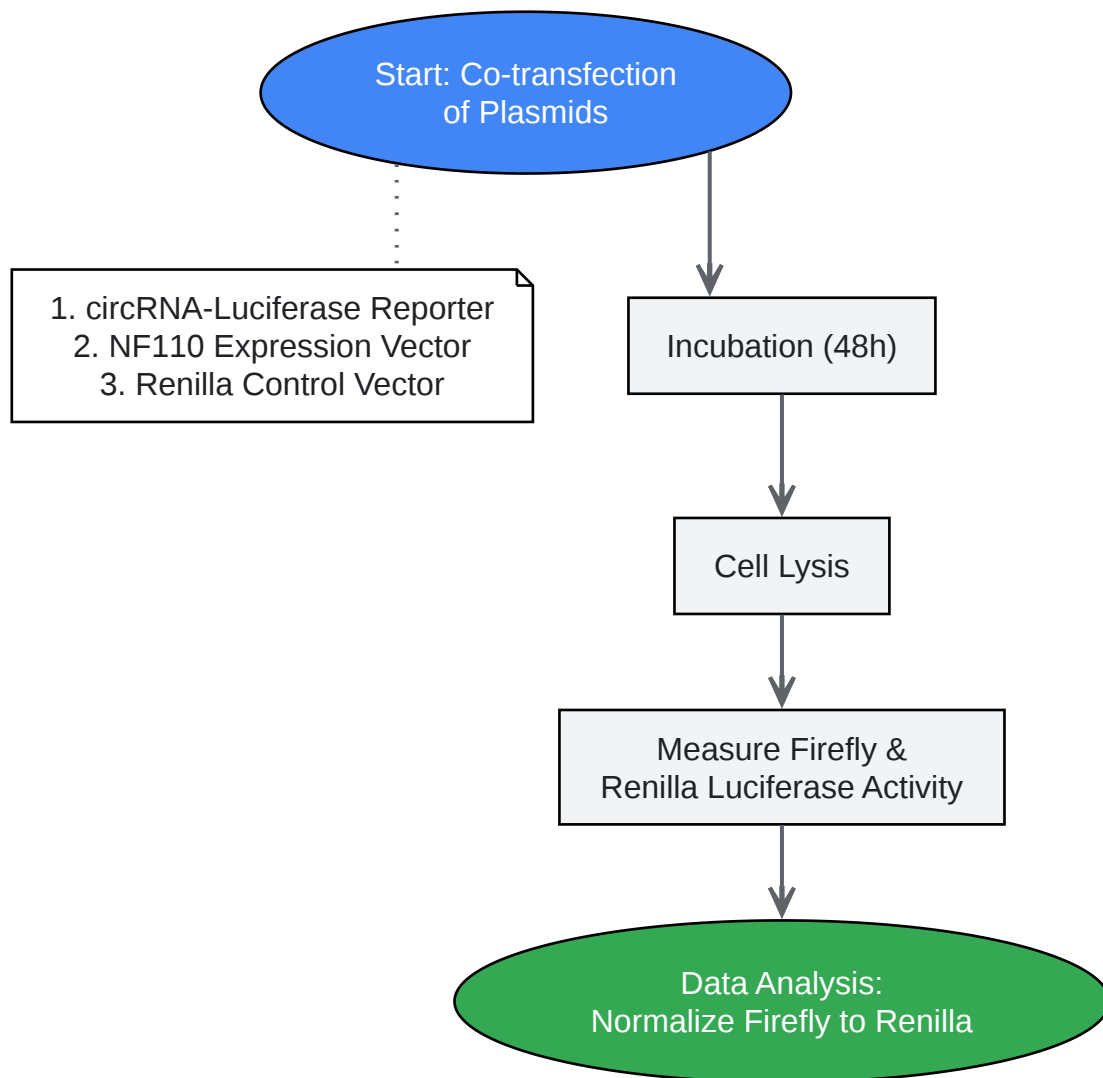
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Caption: **NF110**'s dual role in circRNA biogenesis and function.



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Caption: Experimental workflow for RNA Immunoprecipitation (RIP).



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Caption: Workflow for the circRNA luciferase reporter assay.

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